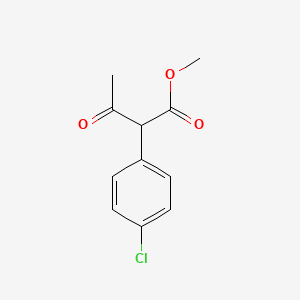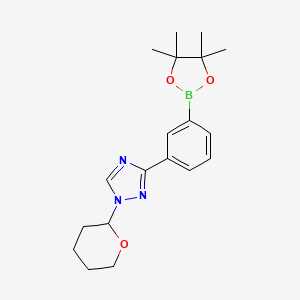
1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tetrahydropyran moiety, and a boronate ester group
準備方法
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydropyran ring.
Attachment of the Boronate Ester Group: The boronate ester group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired product.
化学反応の分析
1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Coupling Reactions: The boronate ester group makes the compound suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling partners (e.g., aryl halides). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with potential therapeutic effects.
Materials Science: The compound’s boronate ester group allows for its incorporation into polymeric materials, which can be used in the development of advanced materials with specific properties.
Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical reactions.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying biochemical pathways and mechanisms of action.
作用機序
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The boronate ester group can form reversible covalent bonds with diols or other nucleophiles, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
1-(Tetrahydro-2H-pyran-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-2-yl)-3-phenyl-1H-1,2,4-triazole: This compound lacks the boronate ester group, which limits its reactivity in coupling reactions.
3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole: This compound lacks the tetrahydropyran moiety, which may affect its solubility and biological activity.
1-Phenyl-1H-1,2,4-triazole: This simpler compound lacks both the boronate ester and tetrahydropyran groups, resulting in different chemical and biological properties.
特性
分子式 |
C19H26BN3O3 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
1-(oxan-2-yl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H26BN3O3/c1-18(2)19(3,4)26-20(25-18)15-9-7-8-14(12-15)17-21-13-23(22-17)16-10-5-6-11-24-16/h7-9,12-13,16H,5-6,10-11H2,1-4H3 |
InChIキー |
ZJTITSRRUYZKCE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=N3)C4CCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)

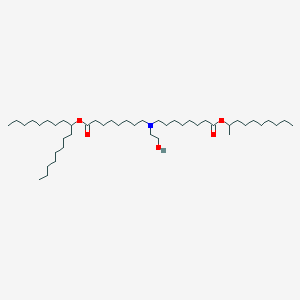
![4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
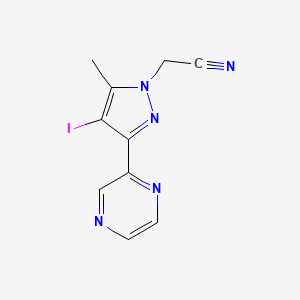
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
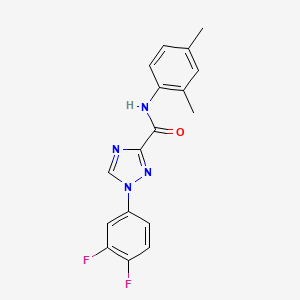
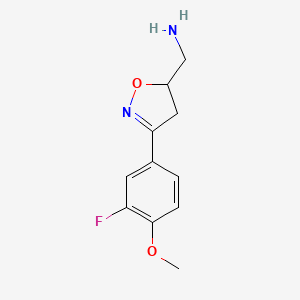
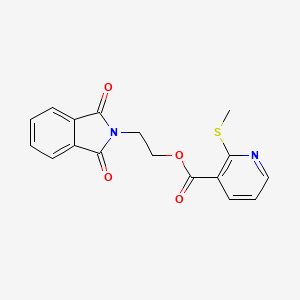

![6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358906.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)
